

Application Notes and Protocols for Sulfo-Cy5-Tetrazine in Live Cell Imaging

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Compound of Interest

Compound Name: Sulfo-Cy5-Tetrazine

Cat. No.: B6292511

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Introduction

The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry.[1][2] This reaction proceeds with exceptionally fast kinetics and high specificity in complex biological environments, making it an ideal tool for live-cell imaging.[3][4] **Sulfo-Cy5-Tetrazine** is a key reagent in this methodology, combining a highly reactive tetrazine moiety with the bright, far-red fluorescent Sulfo-Cy5 dye.[5] The sulfonated cyanine dye offers excellent water solubility and minimal non-specific binding, which is advantageous for aqueous biological applications.

This document provides detailed protocols for utilizing **Sulfo-Cy5-Tetrazine** in live-cell imaging applications, including a pre-targeting strategy with TCO-modified antibodies.

Principle of the Technology

The core of this technology is a two-step labeling process. First, a biomolecule of interest (e.g., a cell-surface receptor) is tagged with a trans-cyclooctene (TCO) group. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or conjugation to antibodies. Subsequently, **Sulfo-Cy5-Tetrazine** is introduced. The tetrazine group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond and

fluorescently labeling the target. This bioorthogonal reaction is catalyst-free and does not interfere with native cellular processes, making it highly suitable for live-cell applications.

Core Reagent Properties: Sulfo-Cy5-Tetrazine

The spectral and chemical properties of **Sulfo-Cy5-Tetrazine** are summarized below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~646 nm	
Emission Maximum (λ_{em})	~662 nm	
Molar Extinction Coefficient (ϵ)	~271,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ)	~0.28	
Reactive Group	Tetrazine	
Counterpart for Reaction	trans-cyclooctene (TCO)	
Solubility	Good in water, DMF, DMSO	

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Biomolecules on Live Cells

This protocol describes the direct labeling of live cells that have been modified to express TCO groups on their surface.

Materials:

- Live cells expressing TCO-modified molecules
- **Sulfo-Cy5-Tetrazine**
- Anhydrous DMSO
- Live-cell imaging medium (e.g., phenol red-free DMEM)

- Phosphate-buffered saline (PBS)

Procedure:

- Cell Preparation: Culture cells expressing the TCO-modified molecule to the desired confluency on a suitable imaging dish or plate.
- Reagent Preparation: Prepare a 1 mM stock solution of **Sulfo-Cy5-Tetrazine** in anhydrous DMSO.
- Staining Solution Preparation: Dilute the **Sulfo-Cy5-Tetrazine** stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 μM . The optimal concentration should be determined empirically.
- Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any residual culture medium.
- Labeling: Add the **Sulfo-Cy5-Tetrazine** staining solution to the cells.
- Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
- Final Washes: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted **Sulfo-Cy5-Tetrazine**.
- Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., 640 nm excitation and a 670/30 nm bandpass filter).

Protocol 2: Pre-targeting Strategy using a TCO-Conjugated Antibody

This protocol outlines a two-step "pre-targeting" approach where cells are first labeled with a TCO-conjugated antibody, followed by detection with **Sulfo-Cy5-Tetrazine**.

Materials:

- Live cells expressing the target antigen
- TCO-conjugated antibody specific to the target antigen

- **Sulfo-Cy5-Tetrazine**
- Anhydrous DMSO
- Live-cell imaging medium
- PBS

Procedure:

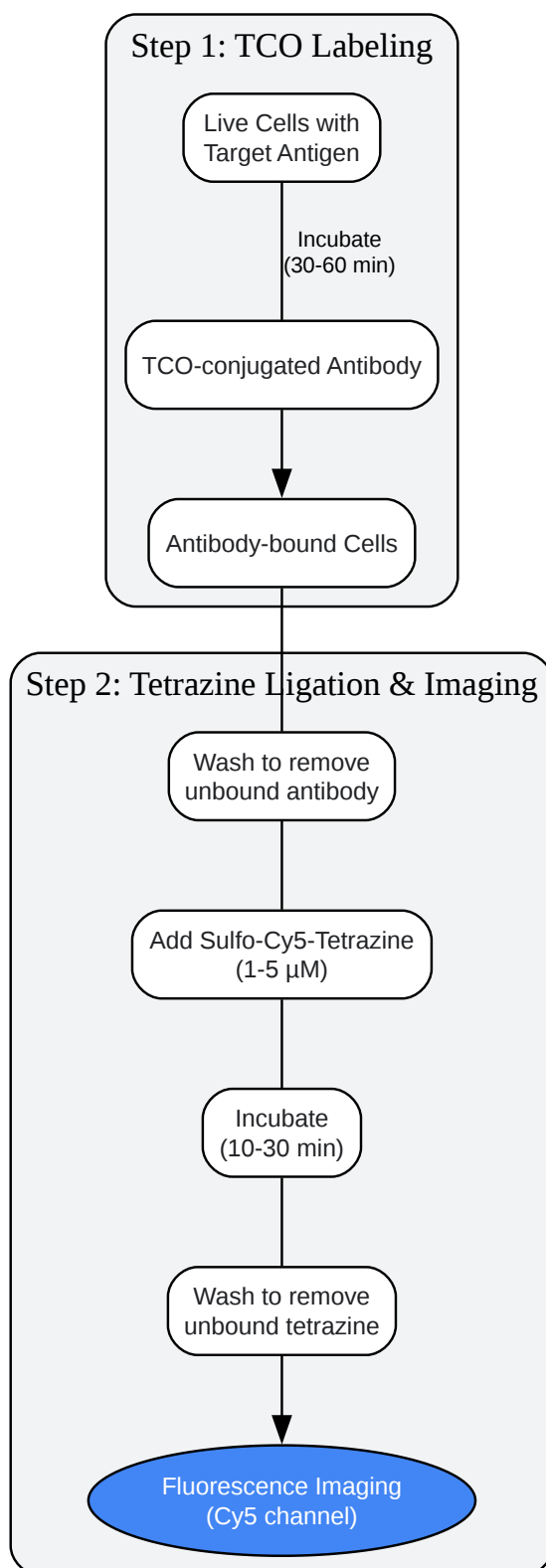
- Antibody Incubation (Pre-targeting):
 - Dilute the TCO-conjugated antibody in live-cell imaging medium to a suitable concentration (e.g., 10-100 nM).
 - Incubate the cells with the antibody solution for 30-60 minutes at 37°C. This allows the antibody to bind to its target.
- Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unbound antibody.
- **Sulfo-Cy5-Tetrazine** Labeling (Ligation):
 - Prepare the **Sulfo-Cy5-Tetrazine** staining solution in imaging medium at a final concentration of 1-5 μ M.
 - Add the staining solution to the cells.
- Imaging:
 - Immediately begin imaging the cells using a fluorescence microscope with Cy5 filter sets. The fluorescent signal should develop rapidly as the ligation occurs.
 - Time-lapse imaging can be performed to monitor the labeling process in real-time.

Quantitative Data Summary for Experimental Design

The following table provides a summary of key quantitative parameters to aid in the design of live-cell imaging experiments using the **Sulfo-Cy5-Tetrazine** and TCO ligation chemistry.

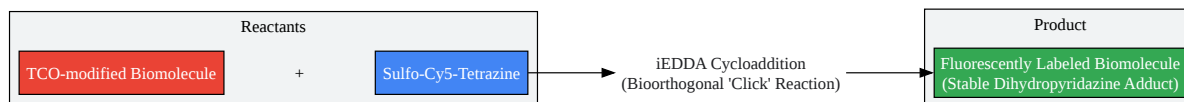
Parameter	Recommended Range	Notes	Reference
TCO-functionalized Probe Concentration	10 - 100 μ M	Dependent on the specific probe and labeling efficiency. For antibody conjugates, 10-100 nM is typical.	
Sulfo-Cy5-Tetrazine Concentration	1 - 50 μ M	Lower concentrations are often sufficient due to fast kinetics. For live cells, 1-5 μ M is a good starting point.	
Incubation Time (Tetrazine Reaction)	5 - 60 minutes	Shorter times are often possible due to the rapid reaction rate. 10-30 minutes is common.	
Cell Viability	High	The bioorthogonal nature of the reaction minimizes cytotoxicity.	

Visualizations



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Caption: Experimental workflow for the pre-targeting strategy.



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Caption: **Sulfo-Cy5-Tetrazine** and TCO reaction mechanism.

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